(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
Description
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a piperidine derivative featuring a dimethyl-substituted piperidine ring linked to an acetic acid moiety, with the compound stabilized as a hydrochloride salt. Its molecular formula is inferred to be C₁₁H₂₁NO₂·HCl, based on structural analogs (e.g., 3-(2,6-dimethylpiperidin-1-yl)propanoic acid hydrochloride; molecular weight 221.73) . The compound is used in pharmaceutical and chemical research, particularly as a building block for drug synthesis. It is available through suppliers like Combi-Blocks (95% purity, CAS 768385-33-7) but is discontinued by CymitQuimica .
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-4-3-5-8(2)10(7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQLNJMAMHKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide results in the formation of the corresponding hydroxyl derivative.
Scientific Research Applications
Medicinal Chemistry
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride is primarily explored for its role as a pharmacological agent. Its structural properties enable it to interact with various biological targets, making it a candidate for drug development. Research has indicated potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for further modifications through reactions such as:
- Esterification : Formation of esters with alcohols.
- Amidation : Reaction with amines to form amides.
- Alkylation : Introduction of alkyl groups through nucleophilic substitution.
Biological Research
In biological studies, (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride is investigated for its interactions with enzymes and receptors. It has been used as a probe to study metabolic pathways and enzyme kinetics, providing insights into biochemical processes.
Neuropharmacology
Due to its piperidine structure, this compound is of interest in neuropharmacology. It has been evaluated for its effects on neurotransmitter receptors such as dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry examined the effects of (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride on serotonin receptor activity. The results indicated that the compound exhibited selective binding affinity, suggesting its potential as an antidepressant agent .
Case Study 2: Synthesis of Novel Derivatives
Research conducted by Smith et al. involved the synthesis of novel derivatives using (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride as a precursor. The derivatives demonstrated enhanced biological activity against specific cancer cell lines, highlighting the compound's utility in anticancer drug development .
Case Study 3: Enzyme Interaction Studies
In another investigation published in Biochemical Pharmacology, the interactions between (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride and various enzymes were analyzed. The findings revealed that the compound acts as an inhibitor for certain metabolic enzymes, indicating its potential role in metabolic regulation .
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for neurological disorders | Modulates neurotransmitter systems |
| Organic Synthesis | Building block for complex molecules | Used in esterification and amidation reactions |
| Biological Research | Probe for enzyme interactions | Insights into metabolic pathways |
| Neuropharmacology | Effects on neurotransmitter receptors | Selective binding affinity observed |
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
3-(2,6-Dimethylpiperidin-1-yl)propanoic Acid Hydrochloride
(3,5-Dimethylpiperidin-1-yl)acetic Acid Hydrochloride
- Structural Difference : Dimethyl groups at positions 3 and 5 of the piperidine ring instead of 2 and 6.
- Impact: Altered steric and electronic effects.
- Synthesis : Positional isomerism complicates synthetic routes, requiring precise regioselective methods.
{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic Acid
- Structural Difference : Replaces the acetic acid oxygen with a thiocarbonyl-thio (-CSS-) group.
- This modification may enhance metal chelation or enzyme inhibition .
- Applications: Potential use in materials science or as a protease inhibitor scaffold.
[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic Acid
Diphenylpyraline Hydrochloride
- Structural Difference : Features a diphenylmethoxy group on the piperidine ring instead of an acetic acid moiety.
- Pharmacological Function : Marketed as an antihistaminic agent, highlighting how substituent groups dictate therapeutic activity. The acetic acid derivative may lack antihistaminic properties but could serve as a precursor for ion channel modulators .
Comparative Data Table
Biological Activity
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS No. 768385-33-7) is a synthetic compound derived from the piperidine family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, providing a comprehensive overview supported by data tables and case studies.
Molecular Formula: C9H18ClNO2
Molecular Weight: 195.70 g/mol
Appearance: White crystalline solid
The compound is synthesized through the reaction of 2,6-dimethylpiperidine with chloroacetic acid, typically in an organic solvent like ethanol or methanol. The reaction requires a base such as sodium hydroxide to facilitate the process and is followed by recrystallization for purification.
The biological activity of (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, influencing metabolic processes. Key mechanisms include:
- Enzyme Modulation: The compound may inhibit or activate specific enzymes, altering their activity and affecting downstream signaling pathways.
- Receptor Interaction: It can bind to various receptors, potentially influencing neurotransmission and other physiological responses .
1. Pharmacological Effects
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride has been investigated for several pharmacological effects:
- Antimicrobial Activity: Preliminary studies indicate potential antibacterial and antifungal properties.
- Cytotoxicity: Research shows that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in cancer treatment .
2. Case Studies
Recent studies have highlighted the compound's potential in therapeutic applications:
-
Cancer Research: A study evaluated the cytotoxic effects of (2,6-Dimethylpiperidin-1-yl)acetic acid derivatives against leukemia cell lines, showing significant inhibition of cell proliferation with GI50 values indicating potency .
Case Study Example:
- Study Title: "Cytotoxic Effects of Piperidine Derivatives on Cancer Cell Lines"
- Findings: The derivative showed selective cytotoxicity against leukemia CCRF-CEM cells with a GI50 value of 2.23 μM.
- Neuropharmacology: Another investigation explored its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders through receptor modulation .
Research Applications
The compound's unique properties make it valuable in various research fields:
- Chemistry: Used as a building block for synthesizing complex molecules.
- Biology: Investigated for its role in enzyme interactions and protein conformational changes.
- Medicine: Explored as a precursor in drug synthesis and for its therapeutic effects in various conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of the piperidine core and subsequent acetylation. Critical steps include:
- Intermediate formation : Reacting 2,6-dimethylpiperidine with a halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions to form the piperidinyl-acetic acid intermediate .
- Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Purity control : Use HPLC (≥95% purity threshold) and mass spectrometry (MS) to verify structural integrity and monitor byproducts. Adjust reaction stoichiometry and temperature to minimize impurities like unreacted intermediates .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the piperidine ring substitution pattern and acetic acid linkage. Compare observed chemical shifts with computational predictions (e.g., PubChem data) .
- Solubility profiling : Test solubility in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric methods. The hydrochloride salt typically exhibits higher aqueous solubility than the free base .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and guide storage conditions (e.g., refrigeration under inert gas) .
Advanced Research Questions
Q. How can batch-to-batch variability in (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride impact biological assays, and how can it be mitigated?
- Methodological Answer : Variability in salt content, residual solvents, or stereochemical impurities (e.g., racemization) may alter bioactivity. To address this:
- Standardized QC protocols : Implement orthogonal analytical methods (e.g., ion chromatography for chloride content, chiral HPLC for enantiomeric excess) .
- Bioassay normalization : Quantify the active free base concentration via potentiometric titration and adjust dosing accordingly in cell-based assays .
- Case study : In receptor-binding studies, inconsistencies in IC₅₀ values were resolved by pre-treating batches with activated charcoal to remove trace surfactants .
Q. What strategies are effective for modifying the (2,6-Dimethylpiperidin-1-yl)acetic acid scaffold to enhance target selectivity?
- Methodological Answer : Structural modifications focus on the piperidine ring and acetic acid moiety:
- Ring functionalization : Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to modulate pKa and improve blood-brain barrier penetration .
- Linker optimization : Replace the acetic acid group with a sulfonamide or phosphonate to alter binding kinetics with metalloenzymes .
- Computational guidance : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like GPCRs or kinases. Validate with SPR (surface plasmon resonance) binding assays .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. A systematic approach includes:
- Solvent correction : Recalculate DFT (density functional theory) models with explicit solvent molecules (e.g., water, DMSO) to better match experimental reaction rates .
- pH-dependent studies : Perform kinetic assays across pH ranges to identify optimal conditions for nucleophilic reactions (e.g., amide coupling) .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 3-(2,6-dimethylpiperidin-1-yl)propanoic acid hydrochloride) to isolate electronic vs. steric effects .
Methodological Tables
Table 1 : Analytical Methods for Quality Control
Table 2 : Functionalization Strategies and Observed Effects
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
